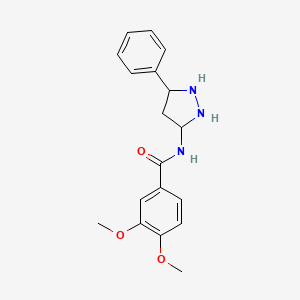
3,4-dimethoxy-N-(5-phenylpyrazolidin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JK-P3 is a pyrazole-based inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2). It is known for its ability to inhibit the activation and intracellular signaling of VEGFR-2, which plays a crucial role in angiogenesis, the process of forming new blood vessels. JK-P3 also inhibits fibroblast growth factor receptor 1 and 3 kinase activities in vitro .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
JK-P3 is synthesized through a series of chemical reactions involving pyrazole derivativesThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of JK-P3 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve multiple purification steps, such as recrystallization and chromatography, to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
JK-P3 undergoes various chemical reactions, including:
Oxidation: JK-P3 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the JK-P3 molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving JK-P3 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of JK-P3, which can have different biological activities and properties.
Applications De Recherche Scientifique
JK-P3 has a wide range of scientific research applications, including:
Chemistry: JK-P3 is used as a tool compound to study the inhibition of VEGFR-2 and its effects on angiogenesis.
Biology: In biological research, JK-P3 is used to investigate the role of VEGFR-2 in cell signaling and vascular development.
Medicine: JK-P3 has potential therapeutic applications in the treatment of diseases characterized by abnormal angiogenesis, such as cancer and age-related macular degeneration.
Industry: JK-P3 is used in the development of new drugs and therapeutic agents targeting VEGFR-2 and related pathways
Mécanisme D'action
JK-P3 exerts its effects by binding to the kinase domain of VEGFR-2, thereby inhibiting its activation and subsequent intracellular signaling. This inhibition prevents the phosphorylation of downstream signaling molecules, which are essential for angiogenesis and cell migration. JK-P3 also inhibits the kinase activity of fibroblast growth factor receptor 1 and 3, further contributing to its anti-angiogenic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sorafenib: A multikinase inhibitor that targets VEGFR-2, VEGFR-3, and other kinases.
Sunitinib: Another multikinase inhibitor that targets VEGFR-2, platelet-derived growth factor receptors, and other kinases.
Uniqueness of JK-P3
JK-P3 is unique in its selective inhibition of VEGFR-2 and its specific effects on angiogenesis without significantly affecting endothelial cell proliferation. This selective inhibition makes JK-P3 a valuable tool for studying the role of VEGFR-2 in angiogenesis and for developing targeted therapies .
Propriétés
Formule moléculaire |
C18H21N3O3 |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
3,4-dimethoxy-N-(5-phenylpyrazolidin-3-yl)benzamide |
InChI |
InChI=1S/C18H21N3O3/c1-23-15-9-8-13(10-16(15)24-2)18(22)19-17-11-14(20-21-17)12-6-4-3-5-7-12/h3-10,14,17,20-21H,11H2,1-2H3,(H,19,22) |
Clé InChI |
BXEWWEMMUUHSOF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NC2CC(NN2)C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-but-2-ynyl-8-[(3R)-3-(1,3-dioxoisoindol-2-yl)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione](/img/structure/B12345697.png)
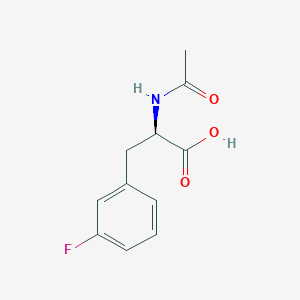
![Spiro[2H-1-benzopyran-2,4'-piperidine]-1',4-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester](/img/structure/B12345721.png)
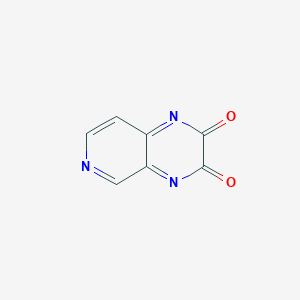

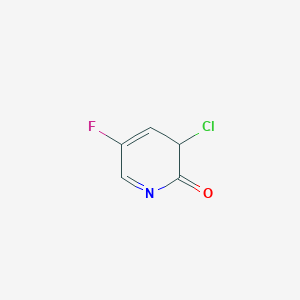

![1-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3-(2-fluorophenyl)urea](/img/structure/B12345755.png)
![N-(3-bromophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345759.png)
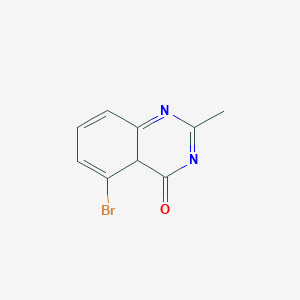
![N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5-(4-methoxyphenyl)pyrazolidine-3-carboxamide](/img/structure/B12345778.png)
![(2E)-4,4,4-Trifluoro-2-{[(4-fluorophenyl)amino]methylidene}-1-(thiophen-2-YL)butane-1,3-dione](/img/structure/B12345785.png)
![5-(3-methoxyphenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B12345788.png)
![N-(3-acetylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12345791.png)
